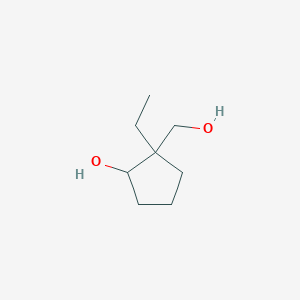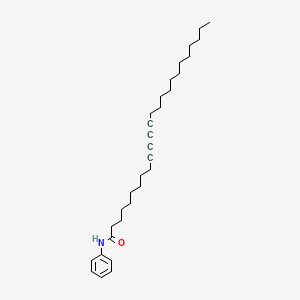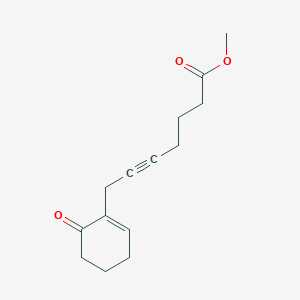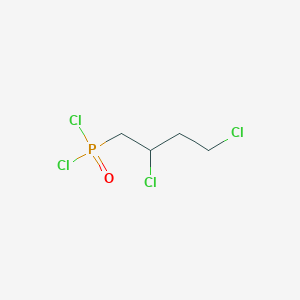
(2,4-Dichlorobutyl)phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dichlorobutyl)phosphonic dichloride is an organophosphorus compound that contains a phosphonic dichloride group attached to a 2,4-dichlorobutyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorobutyl)phosphonic dichloride typically involves the reaction of phosphonic acid derivatives with appropriate chlorinating agents. One common method is the reaction of phosphonic acid with thionyl chloride or phosphorus trichloride under controlled conditions to produce the desired dichloride compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes, where phosphonic acid derivatives are treated with chlorinating agents in the presence of catalysts to enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dichlorobutyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding phosphonic esters or amides.
Hydrolysis: The compound can hydrolyze in the presence of water to form phosphonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under basic conditions or in the presence of catalysts.
Hydrolysis: Typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution Reactions: Phosphonic esters, amides, or thioesters.
Hydrolysis: Phosphonic acid derivatives.
Applications De Recherche Scientifique
(2,4-Dichlorobutyl)phosphonic dichloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical tool in studying enzyme mechanisms and pathways.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2,4-Dichlorobutyl)phosphonic dichloride involves its interaction with nucleophilic sites in target molecules. The compound’s phosphonic dichloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of molecular targets. This reactivity is exploited in various applications, such as enzyme inhibition and chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylphosphonic dichloride: Another organophosphorus compound with similar reactivity but different structural features.
Methylenebis(phosphonic dichloride): Contains two phosphonic dichloride groups and is used in similar applications.
Uniqueness
(2,4-Dichlorobutyl)phosphonic dichloride is unique due to its specific 2,4-dichlorobutyl chain, which imparts distinct chemical properties and reactivity compared to other phosphonic dichlorides. This uniqueness makes it valuable in specialized applications where specific reactivity and molecular interactions are required .
Propriétés
Numéro CAS |
139300-92-8 |
|---|---|
Formule moléculaire |
C4H7Cl4OP |
Poids moléculaire |
243.9 g/mol |
Nom IUPAC |
2,4-dichloro-1-dichlorophosphorylbutane |
InChI |
InChI=1S/C4H7Cl4OP/c5-2-1-4(6)3-10(7,8)9/h4H,1-3H2 |
Clé InChI |
QGGPXVQXVAVSLK-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)C(CP(=O)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


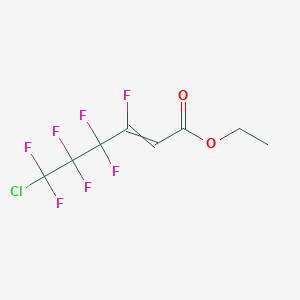
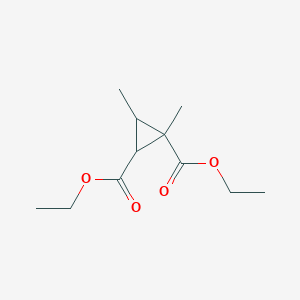
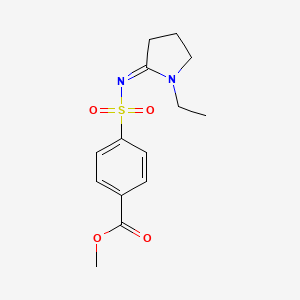
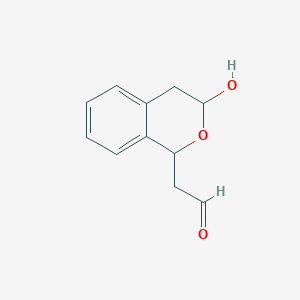
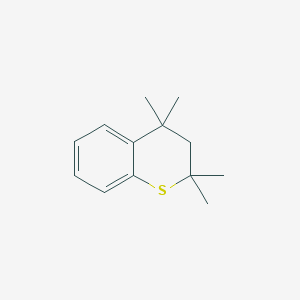

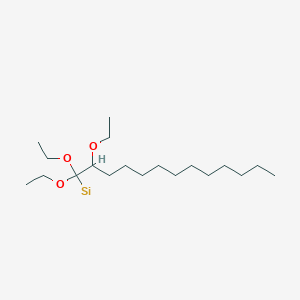
![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)
![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)
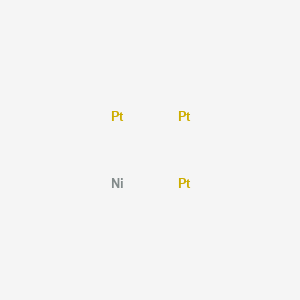
![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
